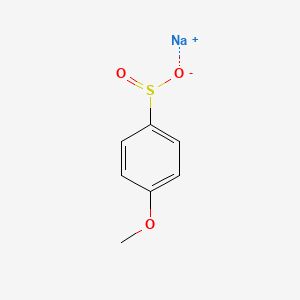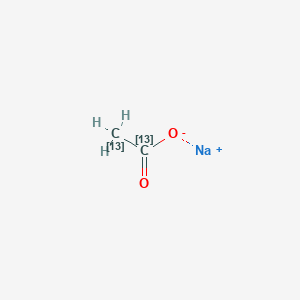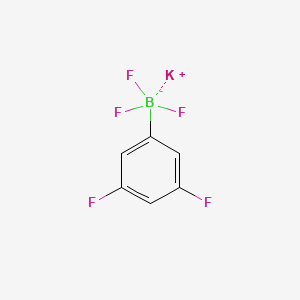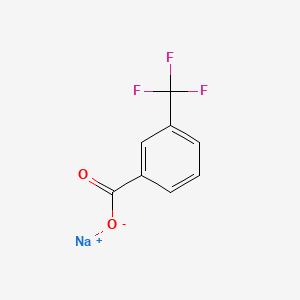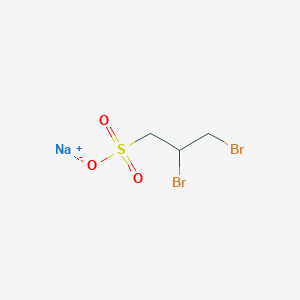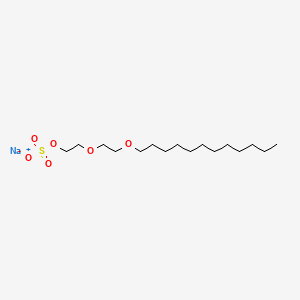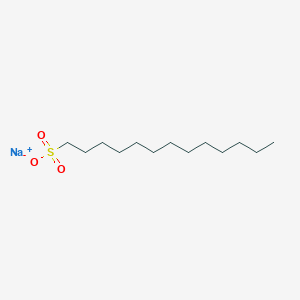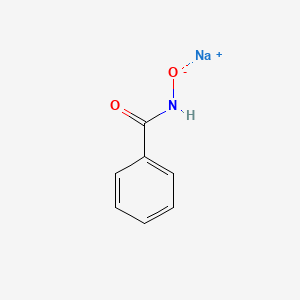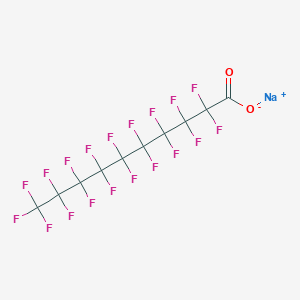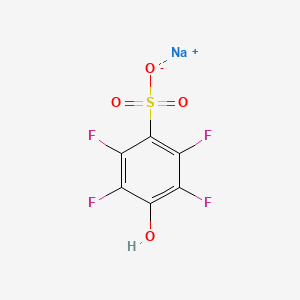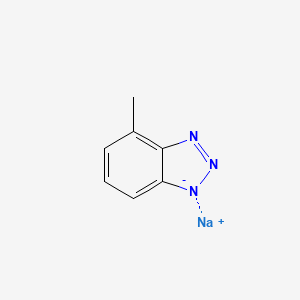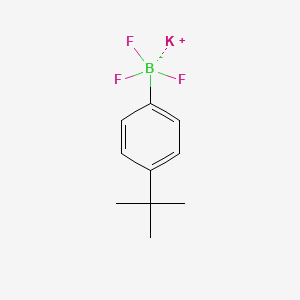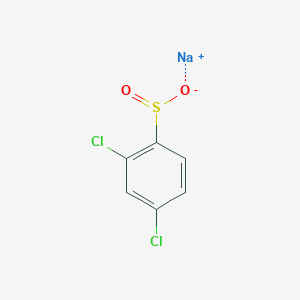
sodium 2,4-dichlorobenzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sodium 2,4-dichlorobenzene-1-sulfinate is an organosulfur compound with the molecular formula C6H5Cl2NaO2S and a molecular weight of 235.05 g/mol . This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Preparation Methods
The preparation of sodium 2,4-dichlorobenzene-1-sulfinate typically involves the sulfonation of 2,4-dichlorobenzene. This process can be carried out using concentrated sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt . Industrial production methods may involve advanced cross-coupling reactions of vinyl sulfonates under mild reaction conditions .
Chemical Reactions Analysis
sodium 2,4-dichlorobenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form corresponding sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfinic acid group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.
Scientific Research Applications
sodium 2,4-dichlorobenzene-1-sulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 2,4-dichlorobenzene-1-sulfinate involves its interaction with molecular targets through its sulfinic acid group. This group can undergo nucleophilic attack, leading to the formation of various intermediates and products. The pathways involved in these reactions include nucleophilic substitution and oxidation-reduction reactions .
Comparison with Similar Compounds
sodium 2,4-dichlorobenzene-1-sulfinate can be compared with other similar compounds such as:
Benzenesulfonic acid: Unlike this compound, benzenesulfonic acid is a simpler aromatic sulfonic acid with different reactivity and applications.
2,4-Dinitrobenzenesulfonic acid sodium salt: This compound has different substituents on the benzene ring, leading to different chemical properties and applications.
2,4-Diaminobenzenesulfonic acid sodium salt: This compound contains amino groups instead of chlorine atoms, resulting in different reactivity and uses.
This compound stands out due to its unique combination of chlorine atoms and sulfinic acid group, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C6H3Cl2NaO2S |
|---|---|
Molecular Weight |
233.05 g/mol |
IUPAC Name |
sodium;2,4-dichlorobenzenesulfinate |
InChI |
InChI=1S/C6H4Cl2O2S.Na/c7-4-1-2-6(11(9)10)5(8)3-4;/h1-3H,(H,9,10);/q;+1/p-1 |
InChI Key |
QMCRYCDKXNPDAT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt](/img/structure/B1324494.png)
